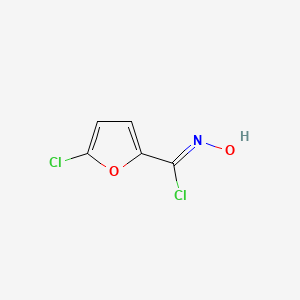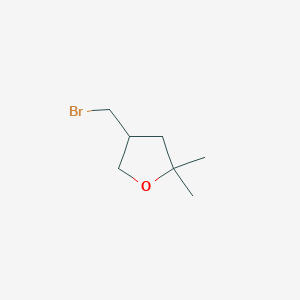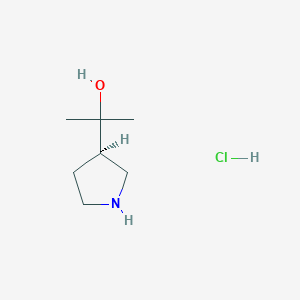![molecular formula C6H11NO B6599843 1-Azaspiro[3.3]heptan-6-ol CAS No. 1819983-19-1](/img/structure/B6599843.png)
1-Azaspiro[3.3]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[3.3]heptan-6-ol is a unique spirocyclic compound characterized by a spiro-connected azetidine and cyclobutane ring system. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.
Métodos De Preparación
The synthesis of 1-Azaspiro[3.3]heptan-6-ol typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields this compound . Industrial production methods often focus on optimizing these steps to achieve high yields and purity, with scalable approaches being developed to facilitate large-scale synthesis .
Análisis De Reacciones Químicas
1-Azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common reagents used in these reactions include alane for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Azaspiro[3.3]heptan-6-ol has found applications in several scientific research fields:
Mecanismo De Acción
The mechanism by which 1-Azaspiro[3.3]heptan-6-ol exerts its effects is primarily related to its ability to mimic the piperidine ring, a common structural motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, potentially modulating biological activities in a manner analogous to piperidine-containing compounds . The specific molecular targets and pathways involved depend on the context of its application, whether in drug design or other research areas.
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptan-6-ol can be compared to other spirocyclic compounds such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. While all these compounds share a spirocyclic core, this compound is unique due to its specific ring structure and functional groups . This uniqueness imparts distinct physicochemical properties and reactivity, making it a valuable scaffold for diverse applications.
Similar compounds include:
2-Azaspiro[3.3]heptane: Known for its use in constructing sterically constrained amino acids.
2-Oxa-6-azaspiro[3.3]heptane: Utilized in the synthesis of functionalized spirocyclic compounds.
Propiedades
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZPINZVQELRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)

![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid](/img/structure/B6599791.png)



![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)



![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
